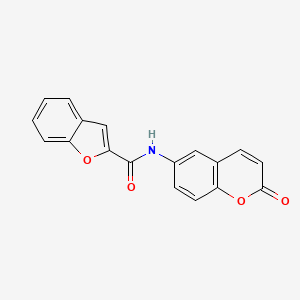
8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Rolipram, is a selective phosphodiesterase-4 (PDE4) inhibitor. It is a cyclic nucleotide phosphodiesterase (PDE) enzyme that plays a crucial role in the regulation of intracellular levels of cyclic AMP (cAMP) in various cells, including immune cells, neurons, and smooth muscle cells. The inhibition of PDE4 by Rolipram leads to an increase in intracellular cAMP levels, which in turn modulates various physiological and biochemical processes in the body.
Scientific Research Applications
Purine Derivatives and Their Importance in Medicinal Chemistry
Purine derivatives, including various nucleobases, nucleosides, and their analogues, play a crucial role in drug design due to their bioactive properties. These compounds are integral to numerous biological processes and have been utilized in the development of treatments for diseases such as cancer, viral infections, and metabolic disorders. For instance, bioactive furanyl- or thienyl-substituted nucleobases and nucleosides demonstrate significant antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. These modifications aim to optimize activity and selectivity, with many compounds undergoing structural changes to enhance their therapeutic potential (Ostrowski, 2022).
N-sulfonyl Aminated Azines in Medicinal Chemistry
Another area of interest is the development of N-sulfonyl aminated azines, which have shown a wide range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. These compounds are part of ongoing research to develop new drugs that are less toxic, cost-effective, and highly efficacious. The design of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, for example, indicates potential applications in treating neurological disorders like epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Azepane-Based Motifs for Drug Discovery
Azepane-based motifs are also significant in medicinal chemistry due to their diverse pharmacological properties. More than 20 azepane-based drugs have been approved by the FDA for treating various diseases. These compounds have been explored for their potential as anti-cancer, anti-tubercular, anti-Alzheimer's disease agents, among others. The structural diversity of azepane-based compounds offers numerous opportunities for the development of novel therapeutic agents with optimized potency and specificity (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
properties
IUPAC Name |
8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-3-24-11-10-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20-8-6-4-5-7-9-20/h3-11H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRMGPIAMLJTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azepan-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

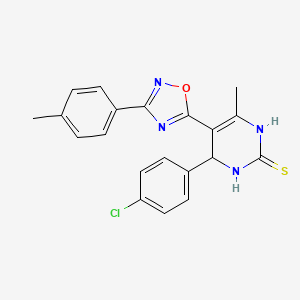
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2568683.png)
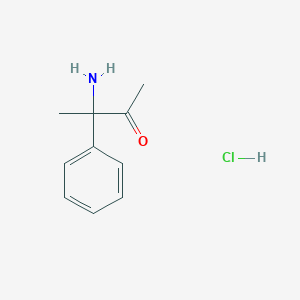
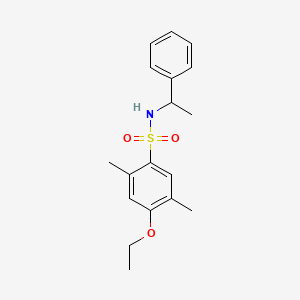
![[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2568689.png)
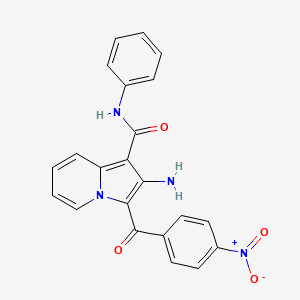
![6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2568692.png)
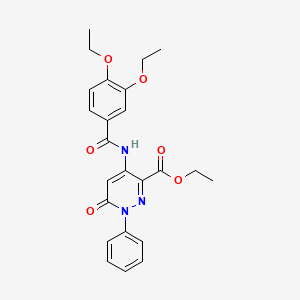
![2-(benzylthio)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2568695.png)
![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568696.png)
